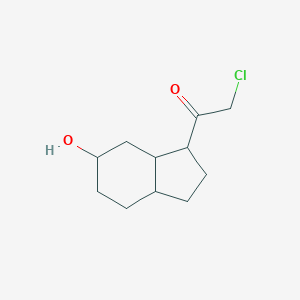
Ethanone,2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is an organic compound with a complex structure It features a chloro group attached to an ethanone moiety, which is further connected to an octahydro-6-hydroxy-1H-inden-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone typically involves multiple steps:
Formation of the Indanone Core: The initial step involves the synthesis of the indanone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrogenation: The indanone core is then subjected to hydrogenation to form the octahydro-1H-inden-1-yl group. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Amines, thiols derivatives
Scientific Research Applications
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-propanone: Similar structure but with a propanone moiety.
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-butanone: Similar structure but with a butanone moiety.
Uniqueness
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
116373-84-3 |
|---|---|
Molecular Formula |
C11H17ClO2 |
Molecular Weight |
216.7 g/mol |
IUPAC Name |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
InChI Key |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Canonical SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Synonyms |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


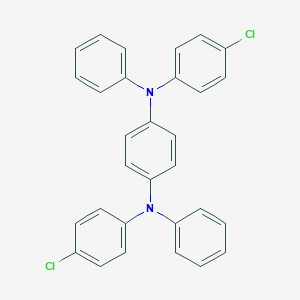
![(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol](/img/structure/B40531.png)

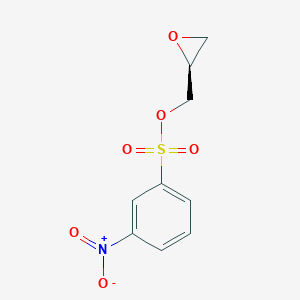
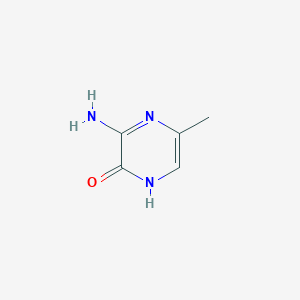
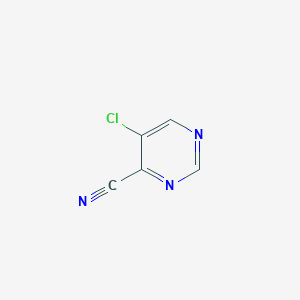
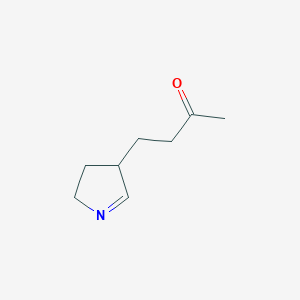
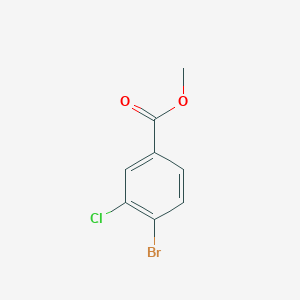
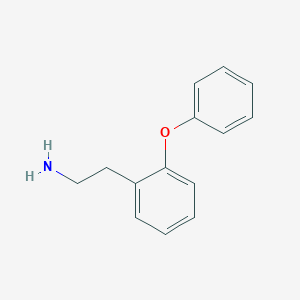
![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
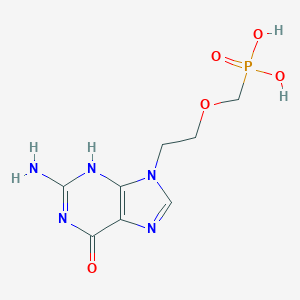
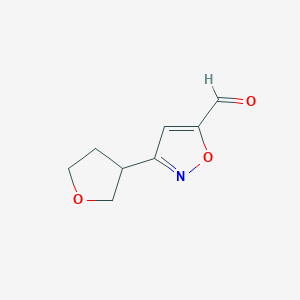
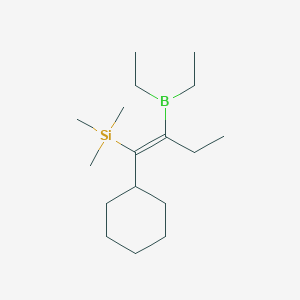
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)
